molecular formula C21H21N3O2 B13582705 4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B13582705
M. Wt: 347.4 g/mol
InChI Key: LIGZNWWKUGCRPU-UHFFFAOYSA-N
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Description

4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a tetrahydroisoquinoline core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often require the use of solvents like toluene and catalysts such as sodium carbonate and potassium iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the synthesized compound is typically verified using techniques like IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione apart from similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its structural complexity also provides a higher degree of specificity in its interactions with molecular targets, making it a valuable compound in both research and industrial applications .

Biological Activity

4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS Number: 1008870-07-2) is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H21N3O2
  • Molecular Weight : 347.41 g/mol
  • SMILES Notation : O=C1NC(=O)c2c(C1=CNc1ccccc1N1CCCCC1)cccc2

Biological Activity Overview

The compound exhibits several biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydroisoquinoline compounds often display significant antimicrobial properties.
  • Antiviral Activity : Some related compounds have shown efficacy against viral infections by inhibiting viral replication.
  • Anticancer Properties : Research indicates that structural analogs may possess cytotoxic effects on various cancer cell lines.

The mechanisms through which this compound operates are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cellular proliferation and survival.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors could explain some neuropharmacological effects.

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntiviralReduced viral replication in vitro
AnticancerCytotoxic effects on cancer cell lines

Antimicrobial Activity

A study evaluating the antimicrobial effects of various tetrahydroisoquinoline derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong activity comparable to established antibiotics.

Antiviral Activity

In vitro assays demonstrated that certain tetrahydroisoquinoline derivatives inhibited the replication of viruses such as influenza and herpes simplex virus. This suggests that the compound could be a candidate for further antiviral drug development.

Anticancer Activity

Research conducted on the cytotoxicity of tetrahydroisoquinoline derivatives showed promising results against various cancer cell lines including breast and prostate cancer. The study highlighted the potential for these compounds to be developed into therapeutic agents targeting cancer cells.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

3-hydroxy-4-[(2-piperidin-1-ylphenyl)iminomethyl]-2H-isoquinolin-1-one

InChI

InChI=1S/C21H21N3O2/c25-20-16-9-3-2-8-15(16)17(21(26)23-20)14-22-18-10-4-5-11-19(18)24-12-6-1-7-13-24/h2-5,8-11,14H,1,6-7,12-13H2,(H2,23,25,26)

InChI Key

LIGZNWWKUGCRPU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2N=CC3=C(NC(=O)C4=CC=CC=C43)O

Origin of Product

United States

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